molecular formula C20H17N5O3 B11289466 N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11289466
M. Wt: 375.4 g/mol
InChI Key: WDRICCJVNAHBKO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylphenyl group with an imidazo[1,2-b][1,2,4]triazole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-b][1,2,4]triazole core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and aldehydes under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step involves the acylation of the imidazo[1,2-b][1,2,4]triazole core using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    Final coupling reaction: The final step involves coupling the intermediate with 4-acetylphenylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-5-yl)acetamide: Similar structure but different position of the nitrogen atom in the triazole ring.

    N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: Similar structure but different oxidation state of the imidazo ring.

Uniqueness

N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is unique due to its specific arrangement of functional groups and the presence of both acetylphenyl and imidazo[1,2-b][1,2,4]triazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C20H17N5O3/c1-12(26)13-7-9-15(10-8-13)21-17(27)11-16-19(28)23-20-22-18(24-25(16)20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,21,27)(H,22,23,24,28)

InChI Key

WDRICCJVNAHBKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4

Origin of Product

United States

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